molecular formula C21H24N4O4 B6926868 N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide

Cat. No.: B6926868
M. Wt: 396.4 g/mol
InChI Key: LGYMYINLOOHKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-Dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide is a complex organic compound featuring distinct functional groups. The presence of methoxy groups in the phenyl ring, along with the imidazole and pyridine motifs, suggests its versatility in chemical reactions and potential utility across diverse fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-5-7-25(19(27)9-14)13-18(26)23-20(21-22-6-8-24(21)2)15-10-16(28-3)12-17(11-15)29-4/h5-12,20H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMYINLOOHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CC(=O)NC(C2=CC(=CC(=C2)OC)OC)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the methoxy groups, forming corresponding aldehydes or acids.

  • Reduction: Hydrogenation reactions can target the imidazole and pyridine rings, modifying their electronic properties.

  • Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Use of mild oxidizing agents like potassium permanganate under neutral conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.

  • Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

  • Oxidized derivatives (aldehydes, acids)

  • Hydrogenated imidazole and pyridine rings

  • Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: The compound's diverse functional groups facilitate its use as a building block in organic synthesis, enabling the construction of complex molecules through multi-step reactions.

Biology and Medicine: In medicinal chemistry, this compound can act as a scaffold for drug development. Its potential binding interactions with biological targets make it a candidate for studying enzyme inhibition and receptor modulation.

Industry: The material science domain explores its properties for developing advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of cytochrome P450 enzymes through heme-iron binding.

  • Receptors: Interaction with GABA receptors due to structural resemblance to endogenous ligands.

Comparison with Similar Compounds

  • N-(phenyl-imidazol-2-yl)methyl acetamide

  • 3,5-dimethoxyphenyl imidazole derivatives

  • 2-(4-methyl-2-oxopyridin-1-yl)acetamide analogs

This exploration highlights the multi-faceted nature of N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide, underscoring its relevance in scientific research and potential applications across various domains. Quite the marvel of chemistry, wouldn't you say?

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